molecular formula C9H8F3NO B140856 N-Benzyl-2,2,2-trifluoroacetamide CAS No. 7387-69-1

N-Benzyl-2,2,2-trifluoroacetamide

Cat. No. B140856
CAS RN: 7387-69-1
M. Wt: 203.16 g/mol
InChI Key: DEXVYKWXVWAYGO-UHFFFAOYSA-N
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Description

N-Benzyl-2,2,2-trifluoroacetamide is a chemical compound that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry. It is obtained through the acylation of benzylamine with trifluoroacetic anhydride, a process that is part of the Friedel–Crafts acylation method .

Synthesis Analysis

The synthesis of N-Benzyl-2,2,2-trifluoroacetamide and related compounds involves the use of trifluoroacetic anhydride (TFAA) and trifluoroacetamide as trifluoromethylating reagents. A scalable synthesis approach has been developed for trifluoromethylated imidazo-fused N-heterocycles, which proceeds via intermediate benzylic N-trifluoroacetamides . Additionally, the compound has been synthesized by the acylation reaction of trifluoroacetic anhydride with various amines, as demonstrated in the preparation of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide .

Molecular Structure Analysis

The molecular structure of N-Benzyl-2,2,2-trifluoroacetamide has been confirmed using spectroscopic and crystallographic techniques. X-ray diffraction analysis has been employed to determine the conformation of related compounds, revealing details such as the planarity of certain rings and the conformation of cyclohexene rings .

Chemical Reactions Analysis

N-Benzyl-2,2,2-trifluoroacetamide has been used as a reagent in various chemical reactions. For instance, it has been involved in oxidative trifluoroacetoxylation reactions under photocatalytic conditions . The compound's reactivity has also been explored in the context of acylating aromatic hydrocarbons, where N-acylimidazoles in trifluoroacetic acid have been used as acylating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-2,2,2-trifluoroacetamide have been assessed through various assays. The compound has demonstrated good antifungal activity and moderate antibacterial activity, with specific minimum inhibitory concentration values reported against different fungi and bacteria . It has also shown antioxidant activity and cytotoxicity, with the potential for further evaluation in drug development . The compound's molecular docking properties have been studied, showing low docking energy against several enzymes, which are targets for antibacterial and antifungal drugs .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

N-Benzyl-2,2,2-trifluoroacetamide has been examined for its antimicrobial, antioxidant, and cytotoxic properties. A study found that it exhibited significant antifungal activity against various fungi and moderate antibacterial activity. Additionally, the compound demonstrated notable antioxidant activity, with a particular emphasis on its cupric ion reducing capacity and ferric reducing power. These findings suggest that N-Benzyl-2,2,2-trifluoroacetamide could be a promising candidate for further drug development, especially considering its low docking energy in molecular docking studies for the inhibition of enzymes targeted by antibacterial and antifungal drugs (Balachandran et al., 2015).

Synthesis and Applications in Material Science

Research has also explored the synthesis of N-Benzyl-2,2,2-trifluoroacetamide and its derivatives for various applications. For instance, a scalable synthesis of trifluoromethylated imidazo-fused N-heterocycles was achieved using TFAA and trifluoroacetamide as CF3-reagents. The reaction involved intermediate benzylic N-trifluoroacetamides followed by dehydrative cyclization to the products, highlighting the compound's utility in creating novel CF3-heterocycles, potentially useful in medicinal chemistry and related fields (Schäfer et al., 2017).

Moreover, the compound has been implicated in the synthesis of high-performance polybenzoxazoles with low dielectric constants and high thermal stability, which are crucial in microelectronics. A novel difunctional benzoxazine with o-trifluoroacetamide functionality was synthesized, leading to the creation of fluorinated polybenzoxazoles possessing exceptional properties, thereby underscoring its potential in advanced material applications (Zhang et al., 2017).

properties

IUPAC Name

N-benzyl-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)8(14)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXVYKWXVWAYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995015
Record name N-Benzyl-2,2,2-trifluoroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2,2,2-trifluoroacetamide

CAS RN

7387-69-1
Record name N-Benzyltrifluoroacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2,2,2-trifluoroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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